Structure and Physicochemistry vs. 2-Benzylthioadenosine
The target compound differs from its closest structural analog, 2-Benzylthioadenosine, by the presence of a single para-methyl group on the benzyl ring. This substitution results in a quantifiable increase in molecular weight and a predicted increase in lipophilicity, which can affect solubility and membrane permeability .
Comparator: 389.43 g/mol (C17H19N5O4S)
Δ +14.03 g/mol (para-CH3 addition)
| Evidence Dimension | Molecular Weight (g/mol) / Molecular Formula |
|---|---|
| Target Compound Data | 403.46 / C18H21N5O4S |
| Comparator Or Baseline | 2-Benzylthioadenosine: 389.43 / C17H19N5O4S |
| Quantified Difference | ΔMW = +14.03 g/mol (addition of one CH2 group) |
| Conditions | Physicochemical property derived from vendor specifications |
Why This Matters
This structural differentiation is critical for ensuring the correct compound is procured for structure-activity relationship (SAR) studies where the 4-methyl group may be a key pharmacophore for target engagement.
